
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a novel hybrid molecule that combines the triazole and oxadiazole moieties. These structural features have been linked to various biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound typically involves a multi-step process that combines benzyl-5-methyl-1H-1,2,3-triazole with 3,4-dimethoxyphenyl derivatives. The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity. For instance, the crystal structure reveals the arrangement of atoms and confirms the planarity of the triazole ring system, which is crucial for its biological interactions .
Anticancer Properties
Recent studies have indicated that compounds containing the triazole and oxadiazole structures exhibit significant anticancer activity . Notably:
- Cell Proliferation Inhibition : The compound has shown potent antiproliferative effects against various cancer cell lines. For example, it demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells and 74 nM in MDA-MB-231 triple-negative breast cancer cells . This suggests that it may effectively inhibit cell division and induce apoptosis.
- Mechanism of Action : The compound appears to disrupt microtubule formation by targeting tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Immunofluorescence studies confirmed that it induces multinucleation in treated cells, a hallmark of mitotic catastrophe .
Case Studies
Study | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
MCF-7 | 52 | Tubulin disruption | |
MDA-MB-231 | 74 | Apoptosis induction | |
Panc-1 | Varies | Antiproliferative activity |
Computational Studies
Computational docking studies have provided insights into the binding conformations of this compound within the colchicine binding site on tubulin. Such studies are crucial for understanding how structural modifications can enhance biological activity and selectivity against cancer cells .
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole core fused with a triazole moiety and substituted phenyl groups. The synthesis typically involves multi-step reactions that incorporate various starting materials to achieve the desired structure. For example, the synthesis may start from benzyltriazoles and involve reactions with appropriate electrophiles to introduce the oxadiazole functionality.
Anticancer Properties
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. The mechanism of action often involves:
- Inhibition of Enzymes : Compounds targeting key enzymes such as thymidylate synthase and histone deacetylases (HDAC) have shown promising results in inhibiting cancer cell proliferation.
- Interference with Cell Signaling : The ability to disrupt signaling pathways associated with cancer growth makes these compounds valuable in cancer therapeutics.
For instance, studies have demonstrated that 1,3,4-oxadiazoles can induce apoptosis in various cancer cell lines. In one study, a series of oxadiazole derivatives were synthesized and tested against leukemia and solid tumor cell lines, showing IC50 values significantly lower than established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. The oxadiazole scaffold has been linked to:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanisms of Action : These include disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Research has reported that certain oxadiazole derivatives demonstrated potent activity against resistant strains of bacteria .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds featuring the oxadiazole structure have been investigated for:
- Antidiabetic Effects : Some derivatives have shown potential in modulating glucose metabolism.
- Anti-inflammatory Properties : Oxadiazoles have been linked to reducing inflammation markers in various models.
Case Study 1: Anticancer Efficacy
In a recent study published in Nature Reviews, researchers synthesized a library of 1,3,4-oxadiazole derivatives and screened them for anticancer activity against multiple cell lines including MDA-MB-435 (melanoma) and K562 (leukemia). One compound exhibited an MID GI50 value of 2.09 µM, outperforming traditional chemotherapeutics .
Compound | Cell Line | MID GI50 (µM) | Comparison Drug | Comparison Drug MID GI50 (µM) |
---|---|---|---|---|
A | MDA-MB-435 | 2.09 | Bendamustine | 60 |
B | K562 | 2.09 | Chlorambucil | 52 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against pathogenic bacteria. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
Propiedades
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-18(22-24-25(13)12-14-7-5-4-6-8-14)19-21-20(28-23-19)15-9-10-16(26-2)17(11-15)27-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHZIVDWBJDGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.